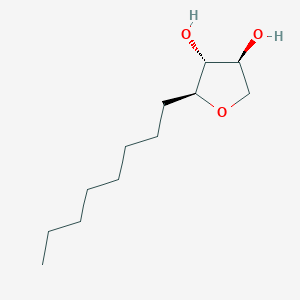
(2S,3R,4S)-2-Octyltetrahydrofuran-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R,4S)-2-Octyltetrahydrofuran-3,4-diol is a chiral compound with a tetrahydrofuran ring substituted with an octyl group and two hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S)-2-Octyltetrahydrofuran-3,4-diol typically involves the use of stereoselective reactions to ensure the correct configuration of the chiral centers. One common method involves the use of asymmetric dihydroxylation of an octyl-substituted tetrahydrofuran precursor. The reaction conditions often include the use of osmium tetroxide (OsO4) as a catalyst and N-methylmorpholine N-oxide (NMO) as a co-oxidant.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts or microbial fermentation processes to achieve high yields and stereoselectivity. These methods are advantageous due to their sustainability and cost-effectiveness.
化学反应分析
Types of Reactions
(2S,3R,4S)-2-Octyltetrahydrofuran-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form the corresponding tetrahydrofuran derivative with reduced hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed
Oxidation: Formation of octyl-substituted tetrahydrofuran ketones or aldehydes.
Reduction: Formation of reduced tetrahydrofuran derivatives.
Substitution: Formation of halogenated or alkylated tetrahydrofuran derivatives.
科学研究应用
(2S,3R,4S)-2-Octyltetrahydrofuran-3,4-diol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2S,3R,4S)-2-Octyltetrahydrofuran-3,4-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity and function. The octyl group provides hydrophobic interactions, which can affect the compound’s solubility and membrane permeability.
相似化合物的比较
Similar Compounds
(2S,3R,4S)-4-Hydroxyisoleucine: A natural amino acid with similar stereochemistry and hydroxyl groups.
(2S,3R,4S)-2-Octyltetrahydrofuran-3,4-diol: A compound with similar structural features but different functional groups.
Uniqueness
This compound is unique due to its specific combination of a tetrahydrofuran ring, octyl group, and two hydroxyl groups. This combination provides distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C12H24O3 |
|---|---|
分子量 |
216.32 g/mol |
IUPAC 名称 |
(2S,3R,4S)-2-octyloxolane-3,4-diol |
InChI |
InChI=1S/C12H24O3/c1-2-3-4-5-6-7-8-11-12(14)10(13)9-15-11/h10-14H,2-9H2,1H3/t10-,11-,12+/m0/s1 |
InChI 键 |
YPFMROQPNCEUIF-SDDRHHMPSA-N |
手性 SMILES |
CCCCCCCC[C@H]1[C@@H]([C@H](CO1)O)O |
规范 SMILES |
CCCCCCCCC1C(C(CO1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


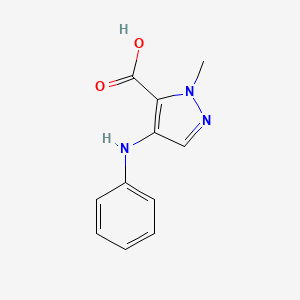
![1-Methyl-1h-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B12892353.png)
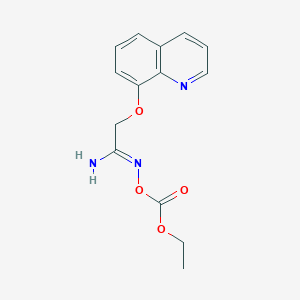
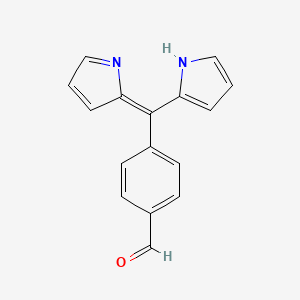

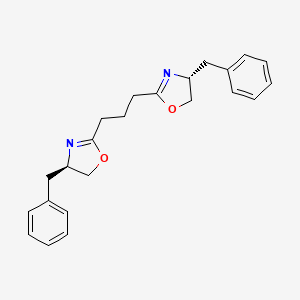
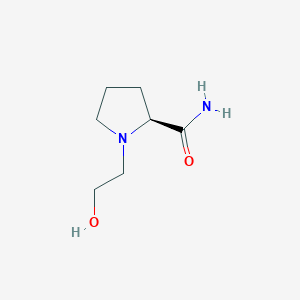
![5(4H)-Oxazolone, 2-phenyl-4-[[(phenylmethyl)amino]methylene]-, (4E)-](/img/structure/B12892383.png)
![4-(2-(6-Methoxypyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12892388.png)

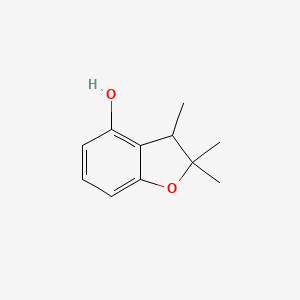
![5(6H)-Quinolinone, 7,8-dihydro-2-[(2-phenyl-5-thiazolyl)ethynyl]-](/img/structure/B12892407.png)
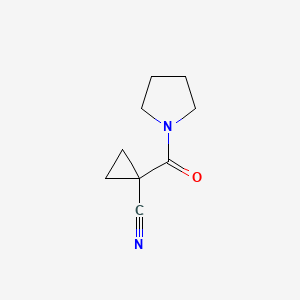
![2-(Carboxy(hydroxy)methyl)-7-ethoxybenzo[d]oxazole](/img/structure/B12892424.png)
